molecular formula C25H33NO9 B14738403 Cyclopyrazate citrate CAS No. 5897-32-5

Cyclopyrazate citrate

Cat. No.: B14738403
CAS No.: 5897-32-5
M. Wt: 491.5 g/mol
InChI Key: VDVRWMNVBVHLKK-UHFFFAOYSA-N
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Description

Cyclopyrazate citrate is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications It is a citrate salt of cyclopyrazate, which is known for its stability and solubility in aqueous solutions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclopyrazate citrate typically involves the reaction of cyclopyrazate with citric acid. The process can be carried out under mild conditions, often in an aqueous medium. The reaction is facilitated by the formation of hydrogen bonds between the cyclopyrazate and citric acid molecules, leading to the formation of the citrate salt.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using a continuous flow reactor. This method ensures consistent product quality and higher yields. The reaction mixture is continuously fed into the reactor, where it undergoes the necessary chemical transformations. The product is then purified using crystallization or other suitable separation techniques.

Chemical Reactions Analysis

Types of Reactions: Cyclopyrazate citrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups on the cyclopyrazate ring are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Oxidized derivatives of cyclopyrazate.

    Reduction: Reduced forms of cyclopyrazate.

    Substitution: Substituted cyclopyrazate derivatives with various functional groups.

Scientific Research Applications

Cyclopyrazate citrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential as a biochemical probe in cellular assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopyrazate citrate involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to certain enzymes or receptors, thereby modulating their activity. The citrate component can also play a role in chelating metal ions, which can influence various biochemical pathways.

Comparison with Similar Compounds

Cyclopyrazate citrate can be compared with other citrate salts and cyclopyrazate derivatives:

    Similar Compounds: Cyclopyrazate hydrochloride, cyclopyrazate sulfate, and other cyclopyrazate salts.

    Uniqueness: this compound is unique due to its enhanced solubility and stability in aqueous solutions, making it particularly suitable for applications in drug formulation and delivery.

Properties

CAS No.

5897-32-5

Molecular Formula

C25H33NO9

Molecular Weight

491.5 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;2-pyrrolidin-1-ylethyl 2-cyclopent-2-en-1-yl-2-phenylacetate

InChI

InChI=1S/C19H25NO2.C6H8O7/c21-19(22-15-14-20-12-6-7-13-20)18(17-10-4-5-11-17)16-8-2-1-3-9-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-4,8-10,17-18H,5-7,11-15H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

VDVRWMNVBVHLKK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC(=O)C(C2CCC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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